3,4,5-Trifluorobenzophenone is an organic compound characterized by the molecular formula C13H7F3O. It is a derivative of benzophenone where three hydrogen atoms are substituted with fluorine atoms located at the 3, 4, and 5 positions of the phenyl rings. This substitution endows the compound with unique chemical properties, including increased stability and reactivity, making it valuable in various scientific and industrial applications.
3,4,5-Trifluorobenzophenone is an organic compound with the chemical formula C₁₃H₇F₃O. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of 3,4,5-trifluorobenzophenone has been reported in several scientific publications, and various methods have been described. [, ]
Researchers have also investigated the physical and chemical properties of 3,4,5-trifluorobenzophenone, such as its melting point, boiling point, and solubility. [, ]
,4,5-Trifluorobenzophenone has been investigated for potential applications in various scientific research fields, including:
The biological activity of 3,4,5-Trifluorobenzophenone has been explored in various contexts. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, its interactions with enzymes and proteins are of interest in biochemical research, particularly for studying enzyme-ligand binding dynamics .
Several synthetic routes are available for producing 3,4,5-Trifluorobenzophenone:
3,4,5-Trifluorobenzophenone has diverse applications across various fields:
Several compounds share structural similarities with 3,4,5-Trifluorobenzophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4,4'-Difluorobenzophenone | Contains two fluorine atoms | Less reactive due to fewer fluorine substituents |
3,4-Difluoro-3',4',5'-trifluorobenzophenone | Contains additional fluorine substitutions | Increased reactivity compared to other derivatives |
4-Chloro-4'-Methoxybenzophenone | Contains chlorine and methoxy groups | Different functional groups alter chemical properties |
The uniqueness of 3,4,5-Trifluorobenzophenone lies in its specific arrangement of fluorine atoms, which enhances its reactivity and makes it suitable for specialized applications in material science and pharmaceuticals .
Irritant